molecular formula C9H18N2O4 B12708192 Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate CAS No. 51938-20-6

Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate

Cat. No.: B12708192
CAS No.: 51938-20-6
M. Wt: 218.25 g/mol
InChI Key: XZWDTKSOQSKANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate is a complex organic compound with a unique structure that includes a nitroso group, a hydroxy group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate typically involves the reaction of butylamine with nitrosating agents to form the nitrosoamine intermediate. This intermediate is then reacted with methyl 3-hydroxybutanoate under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products

    Oxidation: The major product is typically a ketone or aldehyde.

    Reduction: The major product is an amine.

    Substitution: The major product depends on the nucleophile used but often results in the replacement of the ester group with the nucleophile.

Scientific Research Applications

Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s nitroso group can interact with biological molecules, making it useful in studying nitrosation reactions in biological systems.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 4-(butylnitrosoamino)-3-hydroxybutanoate can be compared with other nitroso compounds and hydroxybutanoate esters:

    Similar Compounds: Examples include Methyl 4-(methylnitrosoamino)-3-hydroxybutanoate and Ethyl 4-(butylnitrosoamino)-3-hydroxybutanoate.

    Uniqueness: The presence of both a nitroso group and a hydroxy group in the same molecule makes it unique, allowing it to participate in a wider range of chemical reactions and interactions compared to similar compounds.

Properties

CAS No.

51938-20-6

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 4-[butyl(nitroso)amino]-3-hydroxybutanoate

InChI

InChI=1S/C9H18N2O4/c1-3-4-5-11(10-14)7-8(12)6-9(13)15-2/h8,12H,3-7H2,1-2H3

InChI Key

XZWDTKSOQSKANX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(CC(=O)OC)O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.